Obscurolide A1

Übersicht

Beschreibung

Obscurolide A1 is a natural butyrolactone isolated from S. viridochromogenes . It inhibits calcium/calmodulin-dependent phosphodiesterase from bovine brain, presumably PDE1 (IC50 = 15 mM) .

Molecular Structure Analysis

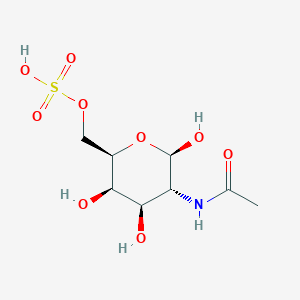

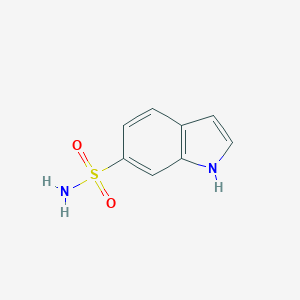

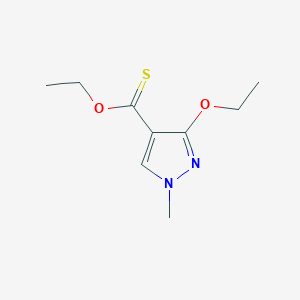

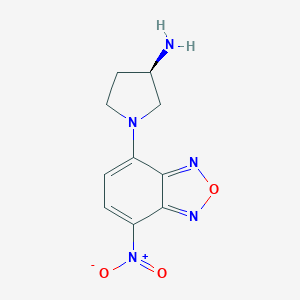

Obscurolide A1 has a molecular formula of C15H17NO5 and a molecular weight of 291.3 . It contains 22 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aliphatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis

Obscurolide A1 is a powder . Unfortunately, the available information does not provide a comprehensive analysis of the physical and chemical properties of Obscurolide A1.Wissenschaftliche Forschungsanwendungen

Source and Structure

Obscurolide A1 is a natural butyrolactone isolated from Streptomyces alboniger . It is a part of a group of compounds with streptazolin- and obscurolide-type skeletons . The structure of Obscurolide A1 includes an aromatic polyketide of pentanone substituted at the benzene ring .

Inhibition of Nitric Oxide Production

Obscurolide A1 has shown an inhibitory effect on nitric oxide production in LPS-activated macrophages . This suggests potential applications in the regulation of immune responses, as nitric oxide plays a crucial role in the immune system’s response to infection and inflammation.

Anticoagulant Activity

Obscurolide A1 has demonstrated anticoagulant activity on platelet activating factor (PAF)-induced platelet aggregation . This indicates its potential use in the prevention and treatment of thrombotic disorders.

Anti-Acetylcholinesterase Activity

Obscurolide A1 has shown anti-acetylcholinesterase activity . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain. Inhibitors of this enzyme are used in the treatment of Alzheimer’s disease and other cognitive disorders.

Phosphodiesterase Inhibition

Obscurolide A1 is a phosphodiesterase inhibitor . Phosphodiesterases are enzymes that break down cyclic nucleotides like cAMP and cGMP, which are involved in a variety of cellular processes. Inhibition of these enzymes can have wide-ranging effects, including vasodilation, inhibition of platelet aggregation, and enhanced smooth muscle relaxation.

Potential Antibiotic Production

The Streptomyces species from which Obscurolide A1 is derived are known for their ability to produce a variety of bioactive compounds, including antibiotics . The presence of Obscurolide A1 and similar compounds may influence the production of these antibiotics, suggesting potential applications in antibiotic production.

Wirkmechanismus

Target of Action

Obscurolide A1 primarily targets Phosphodiesterase (PDE) . PDEs are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. They regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains .

Mode of Action

Obscurolide A1 acts as a PDE inhibitor . By inhibiting PDE, Obscurolide A1 prevents the breakdown of cAMP and cGMP, leading to increased levels of these second messengers within the cell. This can result in a variety of downstream effects depending on the specific cellular context .

Biochemical Pathways

These second messengers are involved in a wide range of cellular processes, including inflammation, smooth muscle relaxation, and neuronal signaling .

Result of Action

Obscurolide A1 has been shown to have a variety of biological activities. It has been reported to have anti-cancer , anti-bacterial , and anti-inflammatory activities . It also shows inhibitory effects on nitric oxide production in LPS-activated macrophages and anticoagulant activity on platelet-activating factor-induced platelet aggregation .

Action Environment

The environment can significantly influence the action, efficacy, and stability of Obscurolide A1. For instance, the pH can affect the growth of Streptomyces, the bacteria from which Obscurolide A1 is derived

Safety and Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Obscurolide A1 . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Eigenschaften

IUPAC Name |

4-[[2-[(E)-3-hydroxybut-1-enyl]-5-oxooxolan-3-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-9(17)2-7-13-12(8-14(18)21-13)16-11-5-3-10(4-6-11)15(19)20/h2-7,9,12-13,16-17H,8H2,1H3,(H,19,20)/b7-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSWILLJDXDGDJ-FARCUNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Obscurolide A1 | |

CAS RN |

144397-99-9 | |

| Record name | Obscurolide A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144397999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)